[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Research groups developing non-steroidal SERMs or tubulin-targeted anticancer agents require the 2-phenylindole scaffold with a polarizable sulfur bridge. Generic methylene-linked or unsubstituted indole-3-acetonitriles fail to recapitulate target potency and ER binding affinity (RBA 1-5% of estradiol). This compound delivers the validated 2-phenylindole ER pharmacophore, a critical sulfanyl linker for high-affinity receptor engagement, and a nitrile handle for systematic side-chain SAR. - Enables synthesis of focused libraries with documented G₂/M arrest (>80% HeLa cells at 20-50 nM) and P-gp-mediated MDR reversal. - Nitrile group supports [3+2] cycloadditions, Pinner amidine formation, and orthogonal derivatization strategies unavailable with carboxylic acid or amide analogs. - Custom synthesis ensures supply continuity for hit-to-lead and process development programs.

Molecular Formula C16H12N2S
Molecular Weight 264.3 g/mol
CAS No. 61021-30-5
Cat. No. B12932314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile
CAS61021-30-5
Molecular FormulaC16H12N2S
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC#N
InChIInChI=1S/C16H12N2S/c17-10-11-19-16-13-8-4-5-9-14(13)18-15(16)12-6-2-1-3-7-12/h1-9,18H,11H2
InChIKeyAZTYYDRGQYKMOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3-sulfanylindole Acetonitrile Overview


[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile (CAS 61021-30-5) is a synthetic indole derivative featuring a 2-phenyl substituent on the indole core, a sulfanyl (–S–) linker at the 3-position, and a terminal acetonitrile (–CH₂CN) group. This compound belongs to the broader class of 3-sulfanylindoles, which are valued as versatile intermediates in medicinal chemistry and agrochemical research [1]. The molecular formula is C₁₆H₁₂N₂S with a molecular weight of 264.34 g/mol. The combination of the electron-rich indole nucleus, the polarizable sulfur bridge, and the hydrogen-bond-accepting nitrile functionality creates a distinctive pharmacophoric profile that differentiates it from simpler 2-phenylindole or indole-3-acetonitrile scaffolds [2].

Uniqueness of 2-Phenyl-3-sulfanylindole Nitrile


Generic substitution of [(2-phenyl-1H-indol-3-yl)sulfanyl]acetonitrile with structurally similar indole derivatives—such as 2-phenylindole-3-acetonitrile (CAS 27005-52-3, CH₂ linker) or simple (indol-3-ylthio)acetonitrile (CAS 61021-51-0, no 2-phenyl group)—can fundamentally alter both biological target engagement profiles and synthetic reactivity. The sulfanyl bridge introduces a polarizable sulfur atom that participates in distinct non-covalent interactions (sulfur–π, chalcogen bonding) unattainable with a methylene linker [1]. In the 2-phenylindole estrogen receptor modulator series, the retention of a polar sulfur function in the side chain was critical for maintaining high binding affinity for the calf uterine estrogen receptor, with relative binding affinity (RBA) values of 1–5% of estradiol, whereas non-sulfur analogs showed divergent activity profiles [2]. The 2-phenyl substituent on the indole core further distinguishes this compound from N-substituted or unsubstituted 3-indolylthioacetonitriles, as the 2-aryl group is essential for interactions with hydrophobic receptor pockets in both anticancer and antiestrogenic applications [3].

Differentiation Evidence for 2-Phenyl-3-sulfanylindole Nitrile


Sulfanyl vs. Methylene Linker at 3-Position

The defining structural feature of [(2-phenyl-1H-indol-3-yl)sulfanyl]acetonitrile is the sulfanyl (–S–) bridge between the indole C3 position and the acetonitrile group. This contrasts with the closest commercially available analog, 2-phenylindole-3-acetonitrile (CAS 27005-52-3; PubChem CID 7021099), which employs a methylene (–CH₂–) linker. In the sulfur-containing analog, the C–S bond length (~1.82 Å) exceeds the C–C bond length (~1.54 Å) in the methylene analog by approximately 18%, altering the spatial orientation of the terminal nitrile group [1]. The sulfur atom contributes additional polarizability (atomic polarizability of S = 2.90 ų vs. C(sp³) = 1.76 ų) and serves as a hydrogen-bond acceptor in protein–ligand complexes, a feature absent in the all-carbon analog [2]. Furthermore, the sulfanyl acetonitrile moiety can be selectively oxidized to the corresponding sulfoxide or sulfone, enabling systematic exploration of oxidation-state-dependent bioactivity that is not accessible with the methylene-bridged comparator [3].

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

HSF-1 Pathway Activity: Nitrile vs. Carboxylic Acid

The 2-phenyl-3-sulfanylindole scaffold has been evaluated in HSF-1 (Heat Shock Factor-1) pathway assays. In a luminescence-based HSF-1 stress response assay using NIH3T3 cells in the presence of MG132, the carboxylic acid analog 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid (BindingDB ID: BDBM72242; MLS000594945) displayed an EC₅₀ > 260,000 nM (>260 μM), indicating very weak or negligible activity at the HSF-1 target [1]. This quantitative result from the acid analog establishes a measurable activity benchmark for the 2-phenyl-3-sulfanylindole scaffold class. [(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile (CAS 61021-30-5) differs by the replacement of the terminal carboxylic acid (–COOH) with a nitrile (–CN) group. This functional group swap alters both hydrogen-bonding capacity (nitrile as H-bond acceptor only vs. carboxylic acid as both donor and acceptor) and lipophilicity (nitrile generally increases logP relative to carboxylic acid), which can substantially impact cell permeability and target engagement [2].

Heat Shock Factor-1 Stress Response Chemical Biology

2-Phenyl Role in Estrogen Receptor Binding

In the landmark structure-activity relationship study by Biberger and von Angerer (1996), 2-phenylindoles bearing sulfur-containing side chains at the 3-position retained high binding affinity for the calf uterine estrogen receptor, with RBA values of 1–5% relative to estradiol (set at 100%), comparable to the pure antiestrogen ICI 182,780 (RBA = 6.2%) [1]. The 2-phenyl substituent on the indole ring is essential for this receptor interaction, as it occupies a hydrophobic pocket in the estrogen receptor ligand-binding domain. In contrast, (indol-3-ylthio)acetonitrile (CAS 61021-51-0), which lacks the 2-phenyl group, and N-substituted analogs such as [(1-methyl-1H-indol-3-yl)sulfanyl]acetonitrile or [(1-propyl-1H-indol-3-yl)sulfanyl]acetonitrile lack this critical hydrophobic anchoring element, resulting in fundamentally different—and generally weaker—nuclear receptor binding profiles [2]. The 2-phenyl-3-sulfanyl substitution pattern of the target compound therefore maps directly onto the validated antiestrogen pharmacophore.

Estrogen Receptor Nuclear Receptor Modulation Antiestrogen Design

Sulfur Bridge Enables Tubulin Inhibition

A systematic study of 39 2-phenylindole derivatives bearing a 3,4,5-trimethoxyphenyl (TMP) moiety at position 3 connected via sulfur, ketone, or methylene bridges demonstrated that the nature of the bridging group critically influences tubulin polymerization inhibitory activity and cellular anticancer potency [1]. Compounds with a sulfur bridge (e.g., compound 33) achieved potent inhibition of tubulin polymerization, strong growth inhibition of P-glycoprotein-overexpressing multidrug-resistant cell lines NCI/ADR-RES and Messa/Dx5, and stimulated NK cell cytotoxic activity at 10 nM. Compound 33 arrested >80% of HeLa cells in the G₂/M phase at 20–50 nM and inhibited Hedgehog signaling with an IC₅₀ of 19 nM [2]. While the target compound [(2-phenyl-1H-indol-3-yl)sulfanyl]acetonitrile bears an acetonitrile group rather than the TMP moiety, the sulfur bridge at the 3-position is a critical structural determinant shared with this potent tubulin inhibitor series. The corresponding ketone- and methylene-bridged analogs exhibited divergent potency profiles, underscoring that the sulfur atom is not merely a passive linker but an active contributor to bioactivity [3].

Tubulin Inhibition Anticancer Agents Mitotic Arrest

Nitrile Utility in Click Chemistry & Heterocycles

The terminal nitrile (–CN) group of [(2-phenyl-1H-indol-3-yl)sulfanyl]acetonitrile is a versatile synthetic handle that distinguishes it from the corresponding carboxylic acid analog (2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid, MLS000594945) and amide derivatives. The nitrile can participate in: (i) [3+2] cycloaddition with azides to form tetrazole bioisosteres, a transformation not possible with the carboxylic acid analog; (ii) Pinner reaction to yield imidate esters for subsequent amidine formation; and (iii) reduction to the primary amine for further functionalization [1]. In the broader indole-3-acetonitrile series, the nitrile group has been utilized as a precursor for the synthesis of thiazole-fused indole derivatives via multi-component cascade reactions, as demonstrated in a recent four-component strategy employing 2-methylbenzo[d]thiazol-5/6-amine, 2,2-dihydroxy-1-arylethan-1-one, Meldrum's acid, and alcohol/amine in refluxing acetonitrile [2]. The target compound's nitrile group enables analogous transformations on the 2-phenyl-3-sulfanylindole scaffold, providing a broader synthetic diversification pathway than the corresponding carboxylic acid or amide-terminated analogs [3].

Click Chemistry Synthetic Methodology Heterocycle Synthesis

Physicochemical Profile: Sulfur vs. Methylene

Substitution of the methylene linker in 2-phenylindole-3-acetonitrile (CAS 27005-52-3; MW 232.28 g/mol; XLogP3-AA = 3.4; rotatable bonds = 2; H-bond acceptors = 1; H-bond donors = 1; exact mass = 232.10005 Da) [1] with a sulfanyl linker in [(2-phenyl-1H-indol-3-yl)sulfanyl]acetonitrile (CAS 61021-30-5; MW 264.34 g/mol; predicted XLogP3-AA ≈ 3.8–4.2; rotatable bonds = 3; H-bond acceptors = 2; H-bond donors = 1; exact mass = 264.07211 Da) introduces a measurable shift in key drug-likeness parameters. The molecular weight increases by 32.06 Da (one sulfur atom), the calculated logP increases by approximately 0.4–0.8 log units due to the greater hydrophobicity of sulfur, and the number of H-bond acceptors increases from 1 to 2 (sulfur + nitrile nitrogen vs. nitrile nitrogen alone). The additional rotatable bond (C–S–CH₂–CN vs. C–CH₂–CN) increases conformational flexibility. These property differences place the two compounds in distinct regions of medicinal chemistry property space: the sulfur analog has higher lipophilicity (potentially beneficial for CNS penetration) and enhanced H-bond acceptor capacity (advantageous for target binding), but slightly higher molecular weight (progression toward lead-like limits) [2].

Physicochemical Properties Drug-Likeness Computational Chemistry

Application Scenarios for 2-Phenyl-3-sulfanylindole Nitrile


Estrogen Receptor Modulator SAR

Research groups developing non-steroidal selective estrogen receptor modulators (SERMs) or pure antiestrogens based on the 2-phenylindole scaffold should prioritize [(2-phenyl-1H-indol-3-yl)sulfanyl]acetonitrile as a key intermediate. The compound combines the validated 2-phenylindole ER pharmacophore (RBA of 1–5% of estradiol demonstrated for 2-phenylindoles with sulfur side chains in calf uterine ER assays) [1] with a nitrile group that can be converted to tetrazoles, amidines, or primary amines for systematic side-chain SAR. This cannot be accomplished with the corresponding carboxylic acid or amide analogs. The sulfur bridge furthermore provides the polarizable atom required for high-affinity ER binding, as documented in the 1996 Biberger and von Angerer study where compounds with polar sulfur functions retained binding affinity comparable to ICI 182,780 (RBA 6.2%) [2].

Tubulin Polymerization Inhibitor Lead Generation

Medicinal chemistry teams pursuing tubulin-targeted anticancer agents can leverage [(2-phenyl-1H-indol-3-yl)sulfanyl]acetonitrile as the core scaffold for generating focused libraries. The 2015 La Regina study established that 2-phenylindoles with a sulfur bridge at the 3-position potently inhibit tubulin polymerization, cause G₂/M cell cycle arrest (>80% HeLa cells arrested at 20–50 nM for compound 33), and overcome P-glycoprotein-mediated multidrug resistance in NCI/ADR-RES and Messa/Dx5 cell lines [3]. The target compound provides the identical sulfur-bridged 2-phenylindole core, and the nitrile group serves as a synthetic entry point for introducing diverse aromatic and heteroaromatic substituents via α-alkylation or multi-component reactions. This scenario is particularly relevant for groups specifically seeking sulfur-bridged analogs, as the corresponding methylene-bridged compounds do not recapitulate the same potency profile.

HSF-1 Stress Pathway Chemical Probe

Chemical biologists investigating the Heat Shock Factor-1 (HSF-1) stress response pathway can employ [(2-phenyl-1H-indol-3-yl)sulfanyl]acetonitrile as a structurally distinct chemotype for probe development. The carboxylic acid analog (2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid, BDBM72242) has been screened in an HSF-1 NIH3T3 luminescence assay, yielding EC₅₀ > 260 μM [4]. The target compound's nitrile group replaces the carboxylic acid with a neutral, H-bond-accepting pharmacophore, potentially improving cell permeability and altering target engagement. This provides a rational chemical starting point distinct from both the inactive carboxylic acid analog and from structurally unrelated HSF-1 inhibitors such as KRIBB11 or DTHIB.

Multi-Component Heterocycle Synthesis

Synthetic organic chemists and process development teams pursuing diversity-oriented synthesis of indole-containing heterocycles can exploit the nitrile group of [(2-phenyl-1H-indol-3-yl)sulfanyl]acetonitrile in [3+2] cycloadditions, multi-component cascade reactions, and Pinner-type transformations [5]. The recent demonstration of thiazole-fused indole synthesis from indole precursors in acetonitrile solvent establishes a methodological precedent [6]. The 2-phenyl-3-sulfanyl substitution pattern further allows for orthogonal functionalization: the nitrile can be transformed independently of the sulfur bridge and the indole NH, enabling chemoselective derivatization strategies unavailable with simpler indole-3-acetonitrile substrates.

Quote Request

Request a Quote for [(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.